2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide

Description

Properties

IUPAC Name |

2-amino-N-(2-methoxyethyl)-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3S2/c1-12-3-2-9-14(10,11)5-4-8-6(7)13-5/h4,9H,2-3H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXKHFVFXXIGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that 2-aminothiazole derivatives have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate.

Mode of Action

It is known that 2-aminothiazole derivatives have shown inhibitory activity against bcr-abl and hdac1. This suggests that 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide may interact with these targets, leading to changes in their function.

Biochemical Pathways

It is known that 2-aminothiazole derivatives have shown inhibitory activity against bcr-abl and hdac1. This suggests that this compound may affect the pathways associated with these targets, leading to downstream effects.

Result of Action

It is known that 2-aminothiazole derivatives have shown potent antiproliferative activities against human leukemia cell line k562 and prostate cancer cell line du145. This suggests that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs) and kinases. These interactions can lead to changes in gene expression and cellular signaling pathways. The compound’s sulfonamide group is known to form strong hydrogen bonds with enzyme active sites, enhancing its inhibitory effects.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of various cancer cell lines, including breast, leukemia, and prostate cancer cells. This compound influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Additionally, it affects gene expression by inhibiting HDACs, leading to changes in the acetylation status of histones and altering the transcription of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as HDACs and kinases, inhibiting their activity. This binding is facilitated by the compound’s sulfonamide group, which forms hydrogen bonds with the enzyme’s active site residues. The inhibition of HDACs leads to increased acetylation of histones, resulting in changes in chromatin structure and gene expression. Additionally, the compound’s interaction with kinases disrupts key signaling pathways, affecting cellular processes such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against target enzymes. Prolonged exposure to the compound can lead to its degradation, resulting in reduced efficacy. Long-term studies have demonstrated that continuous treatment with the compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolites can influence metabolic flux and alter the levels of key metabolites involved in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with efflux transporters such as P-glycoprotein, which can affect its intracellular accumulation and distribution. Additionally, the compound’s sulfonamide group facilitates its binding to plasma proteins, influencing its bioavailability and distribution in tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it interacts with HDACs and affects gene expression. Additionally, it can be found in the cytoplasm, where it interacts with kinases and modulates signaling pathways. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments.

Biological Activity

2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide is a compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various studies and data.

Chemical Structure and Properties

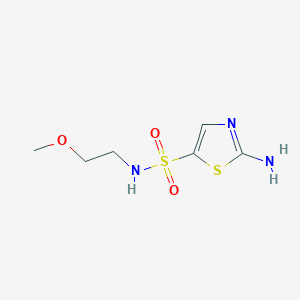

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring with an amino group and a sulfonamide moiety, which is critical for its biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of this compound. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 128 µg/mL |

The presence of the sulfonamide group enhances its antibacterial properties, making it effective against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer activity of this compound has been investigated in several cancer cell lines. Notably, studies have shown that this compound can induce cytotoxic effects in human leukemia cells (K562) and hepatocellular carcinoma cells (HepG2):

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 10 |

| HepG2 | 15 |

Mechanistically, it is believed that the compound interferes with cellular proliferation pathways, potentially through the inhibition of specific kinases involved in cancer progression .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities. It shows promising results as an inhibitor of various enzymes critical in metabolic pathways:

| Enzyme | IC50 (µM) |

|---|---|

| α-Glucosidase | 12 |

| Urease | 20 |

| Aldose Reductase | 25 |

These findings suggest that this compound may have therapeutic potential in managing conditions like diabetes and hypertension due to its ability to modulate enzyme activity .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives, including this compound, demonstrated enhanced antimicrobial activity when combined with certain adjuvants. The study highlighted that co-administration with β-lactam antibiotics led to synergistic effects against resistant bacterial strains .

- Cancer Cell Proliferation : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in K562 cells. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound may induce apoptosis via mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide with key analogs:

Key Observations :

- Solubility : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to methyl or aromatic substituents (e.g., pyridinyl or thiadiazole derivatives) .

- Bioactivity : Thiazole-sulfonamides with pyridinyl groups () show antimycobacterial activity, while thiadiazole derivatives () demonstrate potent anticancer effects (e.g., IC50 = 1.61 µg/mL against HepG-2) .

Anticancer Activity

- Thiadiazole Derivatives: Compounds like 5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid () show IC50 values as low as 1.61 µg/mL against HepG-2 cells, attributed to thiadiazole’s ability to disrupt DNA synthesis .

- Thiazole-Sulfonamides: While the target compound’s activity is unreported, analogs such as 2-amino-N-(2-pyridinyl)thiazole () rely on pyridine’s aromaticity for target binding, suggesting the methoxyethyl group may alter pharmacokinetics rather than potency .

Antifungal and Antimicrobial Potential

- Aethazol (): As a thiadiazole-sulfonamide, it exhibits broad-spectrum antimicrobial activity, a trait common to sulfonamide-class drugs .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide typically follows the N-sulfonylation of 2-aminothiazole with a sulfonyl chloride derivative, specifically 5-sulfonyl chloride functionalized with a 2-methoxyethyl substituent. The key step involves the nucleophilic substitution of the sulfonyl chloride by the amino group on the thiazole ring.

- 2-Aminothiazole as the nucleophilic amine source.

- 2-Methoxyethyl sulfonyl chloride as the sulfonylating agent.

- Base (e.g., sodium carbonate) to neutralize the hydrochloric acid formed.

- Solvent : Dichloromethane (DCM) or other inert organic solvents.

- Reaction conditions : Room temperature, with stirring until reaction completion.

Detailed Preparation Procedure

Based on recent research and synthesis reports, the preparation involves the following steps:

| Step | Procedure Description | Conditions | Notes |

|---|---|---|---|

| 1. | Mixing reagents: Combine 2-aminothiazole (2.0 mmol), 2-methoxyethyl sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in 10 mL dichloromethane. | Room temperature | Sodium carbonate acts as a base to neutralize HCl formed. |

| 2. | Stirring: Stir the mixture at room temperature until reaction completion, monitored by thin-layer chromatography (TLC). | Typically several hours | Reaction progress is monitored to ensure full conversion. |

| 3. | Workup: Add 20 mL distilled water to the reaction mixture, then extract the organic layer with dichloromethane (3 × 30 mL). | Room temperature | Extraction removes inorganic salts and impurities. |

| 4. | Drying: Dry the combined organic extracts over anhydrous sodium sulfate. | Room temperature | Removes residual water from organic layer. |

| 5. | Filtration and concentration: Filter the drying agent and evaporate the solvent under reduced pressure. | Reduced pressure | Yields crude product. |

| 6. | Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound. | As appropriate | Ensures removal of impurities and by-products. |

This procedure is adapted from a general synthetic method for 2-aminothiazole sulfonamides reported in recent literature.

Reaction Mechanism Insights

- The nucleophilic amino group on the thiazole ring attacks the electrophilic sulfur atom of the sulfonyl chloride.

- The chloride ion is displaced, forming the sulfonamide bond.

- The base scavenges the released hydrochloric acid, preventing side reactions.

- The reaction proceeds smoothly at ambient temperature, minimizing degradation.

Optimization Parameters and Yields

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Molar ratio (amine: sulfonyl chloride) | 1:1 to 1:1.2 | Slight excess of sulfonyl chloride can drive reaction to completion. |

| Base amount | 1.5 equivalents (relative to amine) | Ensures complete neutralization of HCl. |

| Solvent | Dichloromethane (DCM) preferred | Good solubility and inertness. |

| Temperature | 20–25 °C (room temperature) | Mild conditions prevent decomposition. |

| Reaction time | 2–24 hours | Longer times may be needed depending on substrate purity and scale. |

| Purification method | Recrystallization or silica gel chromatography | Influences purity and yield. |

| Typical yield | 70–90% | High yields reported under optimized conditions. |

Comparative Analysis with Related Sulfonamide Syntheses

The synthetic approach for this compound is consistent with protocols used for other 2-aminothiazole sulfonamides, such as those with benzenesulfonyl chloride derivatives. The key differentiator is the sulfonyl chloride substituent, which in this case is functionalized with a 2-methoxyethyl group, adding polarity and potential for further functionalization.

Additional Notes from Related Sulfonamide Preparations

- Chlorination methods used for preparing sulfonyl chlorides from mercapto precursors (e.g., 5-amino-3-mercapto-1,2,4-triazole) are well documented but more relevant to triazole sulfonamides rather than thiazole derivatives.

- The reaction conditions for sulfonylation are generally mild and compatible with a variety of functional groups.

- Purification steps are critical to remove unreacted starting materials and side products, often requiring chromatographic techniques.

Summary Table: Preparation Overview

| Aspect | Details |

|---|---|

| Starting materials | 2-Aminothiazole, 2-methoxyethyl sulfonyl chloride |

| Reaction type | N-Sulfonylation |

| Base used | Sodium carbonate |

| Solvent | Dichloromethane |

| Temperature | Room temperature (20–25°C) |

| Monitoring method | Thin-layer chromatography (TLC) |

| Workup | Aqueous extraction, drying, evaporation |

| Purification | Recrystallization or silica gel chromatography |

| Typical yield | 70–90% |

| Reaction time | Several hours to 1 day |

Q & A

Q. What are the standard synthetic routes for 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide, and how can purity be optimized?

The compound is typically synthesized via Hantzsch thiazole synthesis , where α-haloketones are condensed with thioamides to form the thiazole core. Subsequent sulfonamide group introduction involves coupling with sulfonyl chlorides under basic conditions. Purity optimization requires temperature control (e.g., 0–5°C for exothermic steps), solvent selection (e.g., DMF for solubility), and catalysts like triethylamine. Post-synthesis purification employs HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxyethyl group at N and sulfonamide at C5).

- IR Spectroscopy : Identification of sulfonamide S=O stretches (~1350 cm⁻¹) and NH₂ bends.

- Mass Spectrometry (HRMS) : Validation of molecular weight and fragmentation patterns.

- Elemental Analysis : Confirmation of C, H, N, S ratios (±0.3% tolerance) .

Q. What in vitro assays are used to evaluate its biological activity?

Q. How does the methoxyethyl group influence solubility and bioavailability?

The 2-methoxyethyl moiety enhances water solubility via hydrogen bonding and reduces metabolic degradation by shielding the sulfonamide group from cytochrome P450 enzymes. Solubility can be quantified using shake-flask methods in PBS (pH 7.4) .

Advanced Research Questions

Q. How can computational docking elucidate its mechanism of action against HDACs or kinases?

AutoDock4 is used to model interactions with targets like Bcr-Abl or HDAC1. Flexible side-chain docking (e.g., for catalytic lysine residues) and scoring functions (e.g., AMBER forcefield) predict binding affinities. Validation requires co-crystallization or mutagenesis studies .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ across studies)?

- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing methoxyethyl with ethoxy).

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and controls (e.g., doxorubicin).

- Metabolite Profiling : LC-MS to identify active/inactive metabolites in cell lysates .

Q. How can combinatorial libraries improve structure-activity relationship (SAR) studies?

A two-step heterocyclization-alkylation approach (e.g., using acylated thiosemicarbazides and alkyl halides) generates diverse derivatives. High-throughput screening identifies pharmacophores critical for activity (e.g., electron-withdrawing groups at C5 enhance HDAC inhibition) .

Q. What in vivo models are suitable for assessing metabolic stability and toxicity?

Q. How do post-translational modifications (e.g., phosphorylation) affect its molecular targets?

Phosphoproteomics (e.g., SILAC labeling + LC-MS/MS) identifies stable 5′-phosphorylated proteins interacting with the compound. Kinase activity assays (e.g., ADP-Glo™) quantify inhibition of phosphorylation cascades .

Q. Can hybrid pharmacophore design enhance dual inhibitory activity (e.g., Bcr-Abl/HDAC)?

Yes. Fusion of 2-aminothiazole (kinase-binding) with morpholine (HDAC-binding) scaffolds creates dual inhibitors. Activity is validated via dual-luciferase reporter assays in CML cell lines (e.g., K562) .

Methodological Challenges and Solutions

Cross-Disciplinary Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.